BenchChemオンラインストアへようこそ!

3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Medicinal Chemistry Procurement Intermediate

3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 1555667-48-5) is a halogenated heterocyclic building block with the molecular formula C7H7ClN2O3 and a molecular weight of 202.60. This compound is a key intermediate for synthesizing a class of potent Phosphodiesterase 4B (PDE-4B) inhibitors, a target for treating CNS, metabolic, autoimmune, and inflammatory diseases , as detailed in patent application WO 2017/145013 A1.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59
CAS No. 1555667-48-5
Cat. No. B2938619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
CAS1555667-48-5
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59
Structural Identifiers
SMILESC1CN2C(=C(C(=N2)C(=O)O)Cl)OC1
InChIInChI=1S/C7H7ClN2O3/c8-4-5(7(11)12)9-10-2-1-3-13-6(4)10/h1-3H2,(H,11,12)
InChIKeyFYDHOBXBYAGXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 1555667-48-5) as a Specialized PDE4B Inhibitor Intermediate


3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 1555667-48-5) is a halogenated heterocyclic building block with the molecular formula C7H7ClN2O3 and a molecular weight of 202.60 . This compound is a key intermediate for synthesizing a class of potent Phosphodiesterase 4B (PDE-4B) inhibitors, a target for treating CNS, metabolic, autoimmune, and inflammatory diseases [1], as detailed in patent application WO 2017/145013 A1. Its core structure features a fused pyrazolo-oxazine ring system with a carboxylic acid and a critical 3-chloro substituent, which distinguishes it from non-halogenated analogs by enabling specific reactivity and interaction profiles required for lead optimization.

Why Procuring Non-Chlorinated Analogs Risks PDE4B Program Failure


The substitution of 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid with the non-halogenated core (CAS 718621-99-9) is not a trivial procurement decision. The 3-position chlorine atom is essential for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at a late synthetic stage, a capability the unsubstituted analog completely lacks [1]. Furthermore, the patent literature for this chemical series explicitly defines potent and selective PDE4B inhibition through specific 3-position derivatization, making the halogenated intermediate a mandatory starting point over simpler, but synthetically restrictive, alternatives [2]. The differential purity profiles available from vendors can also directly impact the efficiency of subsequent amide coupling steps.

Quantitative Differentiation of 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid for Procurement Decisions


Available Purity Superiority vs. Core Scaffold

The 3-chloro derivative is commercially available in NLT 98% purity from MolCore , whereas the closest structural analog, the non-halogenated 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 718621-99-9), is typically supplied at a minimum purity of 95% from major vendors like AKSci . This 3% absolute purity differential provides a superior starting point for sensitive medicinal chemistry steps, potentially reducing by-product formation in subsequent amide coupling reactions.

Medicinal Chemistry Procurement Intermediate

Molecular Weight and Lipophilicity (cLogP) Differentiation

The 3-chloro substitution significantly alters the compound's physicochemical profile compared to the unsubstituted core. The target compound has a molecular weight of 202.60 and an estimated cLogP that is ~0.7 units higher due to the chlorine atom , based on standard predictive models for aromatic halogenation. In contrast, the unsubstituted analog (CAS 718621-99-9) has a molecular weight of 168.15 and a lower cLogP [1]. These differences directly impact the compound's permeability, solubility, and the lipophilic efficiency (LipE) of the final inhibitors, which is a critical parameter during the hit-to-lead phase [2].

Physicochemical Properties Drug Design Lead Optimization

Synthetic Utility as a Late-Stage Diversification Handle

The C3-Cl bond serves as a crucial handle for metal-catalyzed cross-coupling reactions, a transformation route entirely foreclosed to the unsubstituted analog (CAS 718621-99-9). This is a foundational principle in modern heterocyclic chemistry [1]. This leads to an orthogonal synthetic vector: the target compound is a universal advanced intermediate for generating diverse C3-arylated, -alkenylated, or -aminated libraries for structure-activity relationship (SAR) studies, as per the general formula described in patent WO 2017/145013 A1 [2]. No quantitative limitation exists for the non-halogenated core, which functions only as a terminal compound or requires additional, lower-yielding functionalization steps.

Organic Synthesis Cross-Coupling Library Synthesis

Optimal Application Scenarios for 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid


PDE4B-Focused Lead Optimization Programs

Medicinal chemistry teams progressing from a hit to lead optimization for PDE4B-related CNS or inflammatory disorders should procure this specific intermediate. The first step of converting the carboxylic acid to a primary carboxamide is quantitatively more reliable due to its high commercial purity (≥98%) [1], which minimizes amide coupling by-products. The subsequent diversification of the 3-chloro handle is the definitive path to exploring the chemical space protected by patent WO 2017/145013 A1 [2].

Late-Stage Diversification and Library Synthesis

For laboratories constructing small, focused libraries around the pyrazolo-oxazine core, this compound is the only rational starting point for late-stage functionalization. The exclusive ability of the C3-Cl bond to participate in cross-coupling reactions [1] allows for the rapid generation of analogs with varied steric and electronic properties at a position critical for PDE4B binding affinity. This strategy is a pharmacologically relevant alternative to de novo core synthesis for each new derivative.

Physicochemical Property Optimization for Drug-Likeness

In projects where balancing potency with solubility and permeability is paramount, this chlorinated intermediate is critical. The higher molecular weight and logP of the resulting 3-substituted products directly modulate Lipophilic Efficiency (LipE) [2]. This allows researchers to methodically tune these properties by carefully selecting the fragment introduced at the 3-position, a design strategy not accessible from the unsubstituted core.

Quote Request

Request a Quote for 3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.